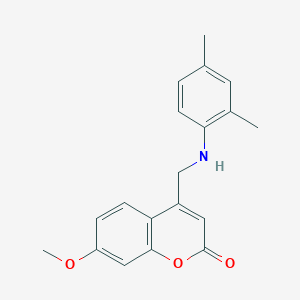

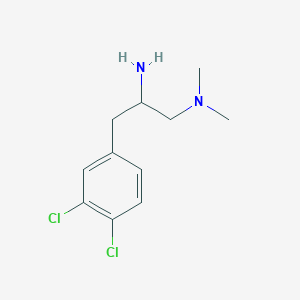

4-(((2,4-dimethylphenyl)amino)methyl)-7-methoxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves multi-step reactions, including Knoevenagel condensation, Friedel-Crafts acylation, and cyclization processes. A common approach for synthesizing such compounds is through the reaction of suitable precursors under catalytic or activating conditions, which may involve the use of Lewis acids, microwaves, or other energy sources to facilitate the reaction. The synthesis of similar compounds has been achieved through various methodologies, demonstrating the versatility and adaptability of synthetic strategies to produce chromen-2-one derivatives with specific substitutions and functional groups (Bam & Chalifoux, 2018).

Molecular Structure Analysis

Chromen-2-one derivatives typically exhibit a core structure consisting of a benzopyran moiety with additional substituents that influence their molecular geometry, electronic distribution, and intermolecular interactions. X-ray crystallography and spectroscopic methods, such as NMR and IR, are commonly used to elucidate their molecular structures, confirming the positions of substituents and the overall molecular conformation. Studies have shown that these compounds can crystallize in various space groups, with hydrogen bonding and π-π stacking interactions playing a significant role in their solid-state organization (Li, 2014).

Applications De Recherche Scientifique

Apoptosis Induction and Anticancer Potential

One study focused on a series of compounds related to 4-aryl-4H-chromenes, demonstrating their potential as apoptosis inducers. Through cell- and caspase-based high-throughput screening assays, certain derivatives were identified as potent apoptosis inducers, showing significant activity in multiple human cell lines, including Jurkat and T47D. These compounds were also found to inhibit tubulin polymerization, suggesting their potential as anticancer agents (Kemnitzer et al., 2004).

Photopolymerization Applications

Another research avenue explored the use of chromene derivatives in photopolymerization processes. A study described the synthesis of a new compound that, upon UV irradiation, decomposes to generate corresponding alkyl and nitroxide radicals, indicating its potential as a photoinitiator in polymerization reactions (Guillaneuf et al., 2010).

Antimicrobial Activity

The antimicrobial activity of chromene derivatives was also investigated, with one study synthesizing a specific pyran derivative and evaluating its antibacterial and antifungal functionality. This compound exhibited favorable antimicrobial activities, highlighting its potential for further development in antimicrobial applications (Okasha et al., 2022).

Electrochromic Properties

In the field of material science, studies have explored the electrochromic properties of aromatic polyamides containing chromene derivatives. These polymers demonstrated significant thermal stability, solubility, and electrochromic properties, making them suitable for applications in electronic devices (Liou & Chang, 2008).

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with various enzymes such as serine proteases .

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, including those involved in enzyme activity .

Pharmacokinetics

It is soluble in acetone, dimethyl sulfoxide, and dimethylformamide , which may influence its bioavailability.

Result of Action

Similar compounds have been reported to have various effects, such as inhibiting enzyme activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its solubility, stability, and interaction with its targets .

Propriétés

IUPAC Name |

4-[(2,4-dimethylanilino)methyl]-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-12-4-7-17(13(2)8-12)20-11-14-9-19(21)23-18-10-15(22-3)5-6-16(14)18/h4-10,20H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPJSSAQFGBMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)

![Ethyl 2-[(4-benzylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2480056.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2480057.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480062.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2480067.png)

![N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/no-structure.png)

![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)

![3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2480076.png)